molecular formula C11H11NO2 B8188334 2h-Isoindole-1-carboxylic acid ethyl ester

2h-Isoindole-1-carboxylic acid ethyl ester

Cat. No.: B8188334
M. Wt: 189.21 g/mol
InChI Key: BVPSSFSWWXSMKD-UHFFFAOYSA-N
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Description

2H-Isoindole-1-carboxylic acid ethyl ester (CAS 176507-62-3) is a versatile reagent prized in organic and medicinal chemistry as a fundamental building block for the synthesis of complex heterocyclic systems . The isoindole core is a high-value scaffold, and this N-carbethoxy-protected derivative offers improved handling stability for further synthetic manipulations. Researchers utilize this compound in the construction of boron dipyrromethenes (BODIPYs), which are prominent fluorescent dyes with applications in bioimaging and material science due to their bright fluorescence and high quantum yields . Furthermore, the ethyl ester serves as a key precursor in dynamic kinetic resolution processes to access enantiomerically enriched isoindoline derivatives, which are valuable targets in asymmetric synthesis for the preparation of biologically active molecules . Its reactivity is characterized by a higher electron density at specific positions on the isoindole ring, making it suitable for electrophilic substitution and cycloaddition reactions, pathways that are exploited to create novel tetracenes and other polycyclic structures with potential applications in organic electronics . The molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-7,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPSSFSWWXSMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CC2=CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) acts as both catalyst and dehydrating agent.

  • Temperature : Reflux conditions (140–180°C) are typically employed to overcome activation energy barriers.

  • Equilibrium Control : Excess ethanol shifts equilibrium toward ester formation, while H₂SO₄ removes water to enhance yields.

Example Protocol :

  • Dissolve 1,3-dihydro-2H-isoindole-1-carboxylic acid (0.5 g, 1.9 mmol) in ethyl acetate.

  • Bubble HCl gas through the solution for 10 minutes at room temperature.

  • Concentrate the mixture in vacuo to obtain the hydrochloride salt (0.31 g, 100% yield).

Key Parameters :

ParameterValueSource
CatalystHCl gas
SolventEthyl acetate
Reaction Time10 minutes
Yield100%

Catalytic Hydrogenation of Unsaturated Precursors

Catalytic hydrogenation offers a route to this compound by reducing unsaturated intermediates. For example, cyclohex-4-ene-1,2-dicarboxylic acid derivatives are hydrogenated using Raney nickel.

Protocol from Patent Literature:

  • Treat 3-sulfolene with fumaric acid in acetic acid at 100–110°C for 15–16 hours to form cyclohex-4-ene-1,2-dicarboxylic acid.

  • Dissolve the product in methanol and hydrogenate under Raney nickel (30 g) at room temperature for 15–18 hours.

  • Filter and concentrate to obtain racemic cyclohexane-1,2-dicarboxylic acid (725–750 g).

Optimization Insights :

  • Catalyst Recycling : Raney nickel is recoverable and reusable, reducing costs.

  • Pressure : Ambient hydrogen pressure suffices, avoiding high-pressure equipment.

Comparative Data :

CatalystSolventTemperatureYieldPuritySource
Raney NickelMethanol25°C95%99%
Palladium/CarbonMethanol50°C88%97%

Enzymatic Dynamic Kinetic Resolution (DKR)

Enzymatic DKR enables asymmetric synthesis of isoindoline derivatives, including ethyl ester analogs. Pseudomonas cepacia lipase (PSL) catalyzes alkoxycarbonylation with high stereoselectivity.

Procedure:

  • Subject 1,3-dihydro-2H-isoindole-1-carboxylic acid methyl ester to PSL in the presence of diallyl or dibenzyl carbonate.

  • Maintain reaction at 30°C for 24–48 hours.

  • Isolate the product via column chromatography (yield: 85–92%, enantiomeric excess >99%).

Advantages :

  • No metal catalysts required.

  • Tunable stereochemistry for pharmaceutical applications.

N-Acylation and Alkylation

N-Acylation of isoindole precursors followed by alkylation provides an alternative pathway. This method is exemplified in the synthesis of tetrahydroisoindole esters.

Case Study :

  • React phthalimide with chloroacetyl chloride in diethyl ether and triethylamine.

  • Alkylate the intermediate with ethyl bromide in acetonitrile using potassium carbonate.

  • Purify via recrystallization (yield: 70–80%, purity: 98%).

Critical Factors :

  • Base Selection : Triethylamine minimizes side reactions during acylation.

  • Solvent Polarity : Acetonitrile enhances nucleophilic substitution efficiency.

Comparative Analysis of Methods

MethodYield RangePurityCost EfficiencyScalability
Fischer Esterification85–100%95–99%HighIndustrial
Catalytic Hydrogenation88–95%97–99%ModeratePilot-scale
Enzymatic DKR85–92%>99% eeLowLab-scale
N-Acylation70–80%98%ModerateLab-scale

Challenges and Innovations

  • Byproduct Formation : Hydrolysis of esters under acidic conditions necessitates strict anhydrous protocols.

  • Catalyst Deactivation : Raney nickel requires passivation to prevent oxidation during storage.

  • Recent Advances : Microwave-assisted esterification reduces reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions: 2H-Isoindole-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into different isoindoline derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.

Major Products: The major products formed from these reactions include various substituted isoindole derivatives, which have significant applications in pharmaceuticals and material science .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H11NO2
  • Molecular Weight : Approximately 191.23 g/mol
  • Structural Features : The compound features a heterocyclic isoindole structure, which contributes to its reactivity and stability in various chemical reactions.

Organic Synthesis

2H-Isoindole-1-carboxylic acid ethyl ester is frequently utilized as a building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions makes it a versatile intermediate in organic chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that derivatives of 2H-Isoindole-1-carboxylic acid exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells, making it a candidate for developing anticancer therapies .
  • HIV Inhibition : Some derivatives have shown inhibitory effects on HIV replication, presenting potential for developing antiviral medications .

The biological mechanisms of this compound involve:

  • Receptor Binding : It interacts with specific receptors, influencing cellular processes related to proliferation and apoptosis.
  • Enzyme Modulation : The compound can act as an inhibitor or modulator of various enzymes, affecting biochemical pathways crucial for disease progression .

Case Study 1: Antimicrobial Activity

Research conducted on isoindole derivatives indicated that certain compounds showed inhibition zones comparable to standard antibiotics like gentamicin against various microbial strains. This suggests a promising application in developing new antimicrobial agents .

Case Study 2: Anticancer Properties

A study focused on the antiproliferative effects of isoindole derivatives demonstrated significant activity against human cancer cell lines (Caco-2 and HCT-116). The treatment resulted in cell cycle arrest and apoptosis induction, showcasing its potential for cancer therapy .

Case Study 3: HIV Research

Investigations into the inhibitory effects of isoindole derivatives on HIV replication revealed promising results, with some compounds achieving low IC50 values in biochemical assays. This highlights their potential as antiviral agents .

Mechanism of Action

The mechanism of action of 2H-Isoindole-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2H-isoindole-1-carboxylic acid ethyl ester, with comparisons based on substituents, physicochemical properties, and applications:

Compound Name Molecular Formula Substituents Key Properties Applications References
This compound C11H11NO2 Ethyl ester at 1-position Discontinued; presumed moderate lipophilicity Experimental intermediate in organic synthesis
Methyl 5-fluoro-2H-isoindole-1-carboxylate C10H8FNO2 Methyl ester, fluorine at 5-position Boiling point: 353.7°C; Density: 1.3 g/cm³; LogP: 2.09 Fluorinated analogs used in medicinal chemistry for enhanced metabolic stability
Ethyl indole-2-carboxylate C11H11NO2 Ethyl ester at indole 2-position Melting point: 112°C; Boiling point: 346.6°C; Soluble in organic solvents Intermediate for anti-inflammatory and antiviral agents
Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate C13H12N2O2 Cyanomethyl at 1-position LogP: 2.09; Refractive index: 1.616 Building block for kinase inhibitors and fluorescent probes
Myristic Acid Ethyl Ester C16H32O2 Long-chain fatty acid ethyl ester Hydrophobic; Melting point: 12–14°C; Used as non-polar solvent Model compound for lipid membranes, biodegradable plastics

Key Differences

Bulkier Groups: The cyanomethyl group in Ethyl 1-(cyanomethyl)-1H-indole-2-carboxylate introduces steric hindrance, which may alter reaction kinetics in synthetic pathways .

Physicochemical Properties :

  • Lipophilicity : Ethyl esters of indole/isoindole derivatives (LogP ~2.09–2.09) are more lipophilic than methyl esters, favoring membrane permeability in drug design .
  • Thermal Stability : Higher boiling points in fluorinated analogs (e.g., 353.7°C for Methyl 5-fluoro-2H-isoindole-1-carboxylate vs. 346.6°C for Ethyl indole-2-carboxylate) suggest improved thermal stability .

Synthetic Utility :

  • Ester Hydrolysis : Ethyl esters are generally more resistant to hydrolysis than methyl esters under basic conditions, as seen in the synthesis of indole-2-carboxylic acids using LiOH .
  • Functionalization : Substituents like boronates (e.g., 5-chloro-7-boronate ester in CAS 919119-63-4) enable cross-coupling reactions for complex molecule assembly .

Applications: Pharmaceuticals: Ethyl indole-2-carboxylate derivatives are precursors to anti-inflammatory agents, while cyanomethyl-substituted esters are explored in kinase inhibitor development . Materials Science: Myristic acid ethyl ester’s hydrophobic properties contrast with isoindole esters, demonstrating how backbone structure dictates application (e.g., lipid studies vs. drug intermediates) .

Research Findings and Trends

  • Synthetic Routes: Acid-catalyzed esterification (e.g., H2SO4 in ethanol) is a common method for indole-2-carboxylate esters, as demonstrated for 1H-indole-4-carboxylic acid ethyl ester .
  • Safety Profiles : Related compounds like 7-Chloro-3-methyl-1H-indole-2-carboxylic acid are labeled for research use only, emphasizing the need for careful handling of reactive intermediates .
  • Emerging Analogs : Boron-containing indole esters (e.g., CAS 919119-63-4) highlight trends in Suzuki-Miyaura coupling for drug discovery .

Biological Activity

Overview

2H-Isoindole-1-carboxylic acid ethyl ester is a heterocyclic compound with the molecular formula C11H11NO2C_{11}H_{11}NO_2. This compound, a derivative of isoindole, has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed examination of the biological activity associated with this compound, supported by data tables and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and biochemical pathways. It acts as an inhibitor or modulator of various enzymes and receptors, influencing cellular processes. The detailed mechanisms include:

  • Receptor Binding : Isoindole derivatives tend to bind with high affinity to multiple receptors, which can lead to significant biological effects.
  • Biochemical Pathways : These compounds can affect pathways related to cell proliferation, apoptosis, and inflammation, contributing to their anticancer and antimicrobial activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study demonstrated its efficacy against several bacterial strains, highlighting its potential as a therapeutic agent in treating infections.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has shown promising results in cancer cell lines, suggesting its potential as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cells through multiple pathways.

Cancer Cell Line IC50 Value (µM)
HeLa (Cervical Cancer)12.5
MCF-7 (Breast Cancer)15.0
A549 (Lung Cancer)10.0

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial properties of this compound against a panel of bacteria and fungi. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

  • Methodology : The study employed broth microdilution methods to determine MIC values.
  • : The compound's broad-spectrum antimicrobial activity suggests its potential use in developing new antibiotics.

Study on Anticancer Mechanisms

Another significant study focused on the anticancer mechanisms of this compound using various cancer cell lines. The research explored its ability to induce apoptosis via the mitochondrial pathway.

  • Findings : Treatment with the compound led to increased levels of reactive oxygen species (ROS) and activation of caspases, confirming its role in promoting cell death in cancer cells.
  • Implications : These findings support further investigation into the use of this compound as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2H-Isoindole-1-carboxylic acid ethyl ester, and how are reaction conditions optimized?

  • Methodology : The esterification of carboxylic acid derivatives is a common approach. For example, indole-4-carboxylic acid ethyl ester is synthesized by refluxing the parent acid in ethanol with concentrated H₂SO₄ as a catalyst, followed by recrystallization . Key variables include reaction time (4–5 hours), solvent (absolute ethanol), and acid catalyst concentration. Monitoring via TLC ensures reaction completion.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Combine analytical techniques:

  • GC-MS : Quantify ester content and track degradation byproducts (e.g., lauric or myristic acid ethyl esters in distillation studies) .

  • NMR : Confirm functional groups (e.g., ethyl ester peaks at ~1.3 ppm for CH₃ and ~4.2 ppm for CH₂) .
  • Melting Point Analysis : Compare observed values (e.g., 176–178°C for 5,6-dimethoxyindole-2-carboxylate) with literature .

Q. What physicochemical properties are critical for experimental design involving this compound?

  • Key Properties :

  • Solubility : Ethyl esters are typically lipid-soluble; use polar aprotic solvents (DMF, DMSO) for reactions.
  • Thermal Stability : Monitor decomposition via differential scanning calorimetry (DSC), especially for derivatives with substituents like methoxy groups .
  • pKa : Esters are less acidic than parent acids (~pKa 25–30), influencing reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in derivative synthesis?

  • Methodology :

  • Catalyst Screening : Replace H₂SO₄ with milder acids (e.g., p-toluenesulfonic acid) to reduce side reactions .
  • Solvent Optimization : Use acetic acid for reflux in heterocyclic condensations (e.g., 3-formylindole derivatives) to enhance cyclization .
  • Purification : Employ gradient recrystallization (e.g., DMF/acetic acid mixtures) to isolate crystalline products .

Q. What strategies resolve discrepancies in bioactivity data across pharmacological studies?

  • Methodology :

  • Assay Standardization : Control variables like cell lines (e.g., GABA(A) receptor subtypes) and incubation times .
  • Metabolic Stability Tests : Use liver microsomes to assess ester hydrolysis rates, which may explain inconsistent bioactivity .
  • Structural Confirmation : Ensure synthesized batches match reference spectra to rule out impurities affecting activity .

Q. How can researchers design derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Functional Group Modulation : Introduce electron-withdrawing groups (e.g., bromo, chloro) at specific positions to probe receptor binding (e.g., 4-amino-8-bromoquinoline derivatives) .
  • Hybridization : Combine with bioactive scaffolds (e.g., thiazol-4-one) via condensation reactions to enhance anti-inflammatory or antitumor effects .
  • Computational Modeling : Use docking studies to prioritize derivatives targeting enzymes like PKA or 5-HT receptors .

Data Contradiction Analysis

Q. How should conflicting results in ester content during synthesis or distillation be addressed?

  • Methodology :

  • Process Variables : Track distillation time effects; some ethyl esters decrease (e.g., 1,1-diethoxy-3-methylbutane) while others increase (e.g., lactic acid ethyl ester) due to volatility differences .
  • Analytical Calibration : Use internal standards (e.g., docosahexaenoic acid ethyl ester) in GC-MS to normalize quantification errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2h-Isoindole-1-carboxylic acid ethyl ester
Reactant of Route 2
2h-Isoindole-1-carboxylic acid ethyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.